molecular formula C11H14O4 B8600227 methyl 3-(methoxymethoxy)-2-methylbenzoate

methyl 3-(methoxymethoxy)-2-methylbenzoate

Cat. No.: B8600227
M. Wt: 210.23 g/mol
InChI Key: KKPUJVVBCDERTB-UHFFFAOYSA-N
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Description

methyl 3-(methoxymethoxy)-2-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of methoxymethoxy and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methoxymethoxy)-2-methylbenzoate typically involves the esterification of 3-Methoxymethoxy-2-methyl-benzoic acid. The process can be carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

    Oxidation: 3-Methoxymethoxy-2-methyl-benzoic acid.

    Reduction: 3-Methoxymethoxy-2-methyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

methyl 3-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzoic acid methyl ester
  • 2-Methoxybenzoic acid methyl ester
  • 4-Methoxybenzoic acid methyl ester

Comparison

methyl 3-(methoxymethoxy)-2-methylbenzoate is unique due to the presence of both methoxymethoxy and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other methoxybenzoic acid esters. For example, the additional methoxymethoxy group can enhance solubility and influence the compound’s interaction with other molecules.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(methoxymethoxy)-2-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-8-9(11(12)14-3)5-4-6-10(8)15-7-13-2/h4-6H,7H2,1-3H3

InChI Key

KKPUJVVBCDERTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCOC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-2-methylbenzoic acid methyl ester (0.5 g, 3.01 mmol) in dichloromethane (15 ml) and N,N-diisopropylethylamine (1.57 ml, 9.03 mmol) was cooled to 0° C. under nitrogen. Chloromethyl methyl ether (0.46 ml, 6.02 mmol) was added dropwise and the reaction allowed warming to room temperature over a period of 18 hours. The reaction was judged to be 50% complete by tlc (1:2 ethyl acetate/hexanes, 12) and therefore, N,N-diisopropylethylamine (1.57 ml, 9.03 mmol) was added, the reaction mixture cooled to 0° C. and chloromethyl methyl ether (0.46 ml, 6.02 mmol) added once more. The reaction mixture was warmed to room temperature and stirred for 5 hours. The reaction was quenched with water and the layers separated. The aqueous layer was extracted once with dichloromethane and the organic layers combined, dried (MgSO4), filtered, and concentrated in vacuo. The crude residue was purified by column chromatography (20% ethyl acetate/hexanes) affording 0.44 g (69%) of 3-methoxymethoxy-2-methyl-benzoic acid methyl ester as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
Quantity
0.46 mL
Type
reactant
Reaction Step Five

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